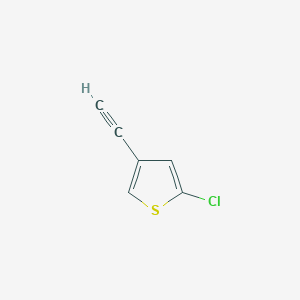

2-Chloro-4-(ethynyl)thiophene

Übersicht

Beschreibung

“2-Chloro-4-(ethynyl)thiophene” is a chemical compound with the molecular formula C6H3ClS . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom . Thiophene and its derivatives are essential in various fields, including industrial chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction produces aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with one sulfur atom and a chlorine atom attached to the fourth carbon atom . The ethynyl group is also attached to the fourth carbon atom .

Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions. For instance, the photodissociation dynamics of 2-chlorothiophene was studied using resonance enhanced multiphoton ionization (REMPI) time-of-flight (TOF) technique .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 118.59 g/mol . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Wissenschaftliche Forschungsanwendungen

Molecular Wires and Complex Synthesis : The compound is utilized in the synthesis of molecular wires. A study by Le Stang, Paul, and Lapinte (2000) demonstrated the preparation of a binuclear μ-bis(ethynyl)thiophene complex, highlighting its potential in molecular electronics due to its mixed-valence and thermally stable properties (Le Stang, Paul, & Lapinte, 2000).

Organic Chemistry and Synthesis of Derivatives : In organic chemistry, 2-Chloro-4-(ethynyl)thiophene is instrumental in the synthesis of various derivatives. Chen, Chen, and Wu (2014) reported its role in the cascade cyclization of aryldiynes to form halogenated benzo[b]naphtho[2,1-d]thiophene derivatives, a process crucial in the synthesis of complex organic compounds (Chin‐Chau Chen, Chu-Mei Chen, & Ming‐Jung Wu, 2014).

Cytotoxicity Studies : Arsenyan, Rubina, and Domracheva (2016) explored the cytotoxicity of compounds related to this compound. They synthesized aminomethylselenopheno[3,2-b]thiophene sulfonamides and studied their cytotoxic effects on various cell lines, indicating its relevance in medicinal chemistry (Arsenyan, Rubina, & Domracheva, 2016).

Photochromic Studies in Metal Alkynyl Systems : Wong, Tao, Zhu, and Yam (2011) investigated the use of ethynylthiophene derivatives in photochromic studies, specifically in platinum(II) phosphine alkynyl complexes. This research shows the potential of this compound in developing photoswitchable functional materials (Hok-Lai Wong, Chi-Hang Tao, N. Zhu, & V. Yam, 2011).

Electronic Applications in Organic Transistors : Tang, Reichardt, Siegrist, Mannsfeld, and Bao (2008) explored the application of ethynyl-substituted molecules, including those related to this compound, in organic transistors. They studied the impact of different side-chain substituents on the molecule's performance in thin-film transistors (M. Tang, A. Reichardt, T. Siegrist, S. Mannsfeld, & Zhenan Bao, 2008).

Wirkmechanismus

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that 2-Chloro-4-(ethynyl)thiophene may interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

The mode of action of this compound is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of these reactions can lead to the synthesis of a variety of natural products, pharmaceutical targets, and lead compounds .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in Suzuki–Miyaura cross-coupling reactions . The formation of new carbon–carbon bonds can lead to the synthesis of a variety of compounds with potential biological activity.

Zukünftige Richtungen

Thiophene and its derivatives have shown a variety of properties and applications, attracting great interest in industry as well as academia . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, the future research directions could involve exploring more applications of “2-Chloro-4-(ethynyl)thiophene” and other thiophene derivatives in these areas.

Eigenschaften

IUPAC Name |

2-chloro-4-ethynylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClS/c1-2-5-3-6(7)8-4-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPCUJUGCWJLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)

![Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1398832.png)

![Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1398835.png)